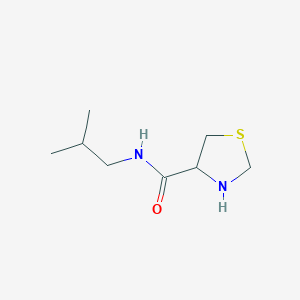

N-(2-methylpropyl)-1,3-thiazolidine-4-carboxamide

Description

Properties

Molecular Formula |

C8H16N2OS |

|---|---|

Molecular Weight |

188.29 g/mol |

IUPAC Name |

N-(2-methylpropyl)-1,3-thiazolidine-4-carboxamide |

InChI |

InChI=1S/C8H16N2OS/c1-6(2)3-9-8(11)7-4-12-5-10-7/h6-7,10H,3-5H2,1-2H3,(H,9,11) |

InChI Key |

IIGLJRVIJNZVSB-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CNC(=O)C1CSCN1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methylpropyl)-1,3-thiazolidine-4-carboxamide typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-methylpropan-1-amine with phenylisothiocyanate in the presence of a solvent like toluene to form 1-(2-methylpropyl)-3-phenylthiourea. This intermediate is then cyclized using sodium acetate and chloroacetic acid to yield the desired thiazolidine derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions and purification steps to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-methylpropyl)-1,3-thiazolidine-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiazolidine ring to a more saturated form.

Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the thiazolidine ring are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce more saturated thiazolidine derivatives.

Scientific Research Applications

Chemistry: It serves as a building block for the synthesis of more complex molecules.

Biology: The compound has shown potential as an antimicrobial and antiviral agent.

Medicine: Research has indicated its potential use in developing new therapeutic agents for treating various diseases.

Industry: It can be used in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of N-(2-methylpropyl)-1,3-thiazolidine-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

N-(Cyclopropylmethyl)-1,3-Thiazolidine-4-Carboxamide Hydrochloride

- Substituent : Cyclopropylmethyl group (vs. 2-methylpropyl in the target compound).

- Molecular Weight : 222.73 g/mol (C₈H₁₄N₂OS·HCl) .

- Applications : Used as a building block in synthetic chemistry, particularly for designing bioactive molecules .

- The hydrochloride salt form improves solubility, a critical factor for in vitro assays.

N-[3-(1H-6-Nitroindazol-1-yl)-Propyl]-2-(4-Chlorophenyl)-4-Oxo-5-(4-Chlorobenzylidene)-1,3-Thiazolidine-Carboxamide

- Substituents : Nitroindazole, chlorophenyl, and chlorobenzylidene groups.

- Synthesis : Achieved in 64% yield via condensation reactions, with IR and NMR confirming structural features .

- Chlorine atoms increase lipophilicity, which may enhance membrane permeability but reduce aqueous solubility.

Functional Analogues: Pharmacological Relevance

Elacridar (GF-120918)

Ispinesib (SB-715992-S)

- Structure: Quinazolinone-containing benzamide with a 2-methylpropyl substituent.

- Applications : Kinesin spindle protein (KSP) inhibitor, evaluated in cancer therapy .

- Comparison: The quinazolinone ring confers rigidity and aromaticity, contrasting with the saturated thiazolidine core. Higher molecular weight (613.20 g/mol as mesylate salt) may limit blood-brain barrier penetration compared to smaller thiazolidines .

Biological Activity

N-(2-methylpropyl)-1,3-thiazolidine-4-carboxamide is a compound belonging to the thiazolidine family, which has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

Overview of Thiazolidine Compounds

Thiazolidines are characterized by a five-membered ring containing sulfur and nitrogen atoms. They have been studied for various therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer activities. The structure-activity relationship (SAR) of thiazolidines often plays a crucial role in determining their biological efficacy.

Pharmacological Activities

1. Antimicrobial Activity

this compound exhibits significant antimicrobial properties. Research indicates that thiazolidine derivatives can inhibit the growth of various bacterial strains. For instance, studies have shown that modifications in the thiazolidine structure can enhance antibacterial activity against resistant strains.

2. Anticancer Potential

Thiazolidines have been explored for their anticancer properties. This compound has demonstrated cytotoxic effects on cancer cell lines. In vitro studies indicate that it may induce apoptosis in tumor cells through the modulation of specific signaling pathways.

3. Anti-inflammatory Effects

The compound has shown promise in reducing inflammation markers in preclinical models. Its mechanism involves the inhibition of pro-inflammatory cytokines, which suggests potential applications in treating inflammatory diseases.

Understanding the mechanisms through which this compound exerts its effects is crucial for its therapeutic application:

- Inhibition of Enzymatic Activity: The compound may inhibit enzymes involved in inflammatory processes or microbial metabolism.

- Receptor Modulation: It could act on specific receptors that regulate cell proliferation and apoptosis.

- Oxidative Stress Reduction: Some studies suggest that thiazolidines can reduce oxidative stress in cells, contributing to their protective effects against various diseases.

Table 1: Summary of Biological Activities

| Activity Type | Observations | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anticancer | Induction of apoptosis in cancer cell lines | |

| Anti-inflammatory | Reduction of cytokine levels |

Case Study: Anticancer Activity

A study conducted on various cancer cell lines demonstrated that this compound exhibited an IC50 value indicative of potent anticancer activity. The compound's ability to induce apoptosis was linked to increased levels of reactive oxygen species (ROS) within cancer cells.

Case Study: Anti-inflammatory Effects

In an experimental model of inflammation, administration of this compound resulted in a significant decrease in inflammatory markers such as TNF-alpha and IL-6. This suggests its potential utility in treating conditions characterized by chronic inflammation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.